Mal-PEG4-VC-PAB-DMEA
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Overview
Description
Mal-PEG4-VC-PAB-DMEA is a cleavable antibody-drug conjugate linker that incorporates a maleimide moiety. This compound is primarily used in the synthesis of antibody-drug conjugates, which are targeted cancer therapies that deliver cytotoxic drugs directly to cancer cells, minimizing damage to healthy cells .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Mal-PEG4-VC-PAB-DMEA involves several steps:
Preparation of the Maleimide Group: The maleimide group is synthesized through the reaction of maleic anhydride with an amine, followed by cyclization.
PEGylation: Polyethylene glycol (PEG) chains are attached to the maleimide group to enhance solubility and stability.
VC-PAB Linker Formation: The valine-citrulline (VC) dipeptide is coupled with a para-aminobenzyl (PAB) spacer to form the VC-PAB linker.
Conjugation: The PEGylated maleimide is then conjugated with the VC-PAB linker to form this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch Reactions: Conducting the reactions in large reactors with precise control over temperature, pressure, and pH.
Purification: Using techniques such as chromatography and crystallization to purify the final product.
Quality Control: Ensuring the product meets stringent quality standards through various analytical techniques.
Chemical Reactions Analysis
Types of Reactions
Mal-PEG4-VC-PAB-DMEA undergoes several types of chemical reactions:
Cleavage: The compound is designed to be cleavable, meaning it can be broken down under specific conditions to release the active drug.
Conjugation: It reacts with thiol groups on antibodies to form stable conjugates.
Common Reagents and Conditions
Cleavage Reactions: Typically involve proteases or acidic conditions to break the linker.
Conjugation Reactions: Often use mild conditions to preserve the integrity of the antibody and the drug.
Major Products Formed
Cleavage Products: The active drug and the cleaved linker.
Conjugation Products: The antibody-drug conjugate, which is the therapeutic agent.
Scientific Research Applications
Mal-PEG4-VC-PAB-DMEA has several scientific research applications:
Chemistry: Used in the synthesis of complex molecules and as a model compound for studying cleavable linkers.
Biology: Employed in the development of targeted therapies and studying drug delivery mechanisms.
Medicine: Integral in the creation of antibody-drug conjugates for cancer treatment.
Industry: Utilized in the production of advanced pharmaceuticals and bioconjugates
Mechanism of Action
Comparison with Similar Compounds
Similar Compounds
Mal-PEG4-VC-PAB-DMEA-PNU-159682: Another cleavable linker used in antibody-drug conjugates, but with a different cytotoxic payload.
This compound TFA: A trifluoroacetic acid salt form of the compound, used for similar applications.
Uniqueness
This compound is unique due to its specific combination of a maleimide group, PEGylation, and a VC-PAB linker. This combination provides enhanced stability, solubility, and targeted delivery, making it highly effective in antibody-drug conjugate applications .
Properties
IUPAC Name |
[4-[[(2S)-5-(carbamoylamino)-2-[[(2S)-2-[3-[2-[2-[2-[2-[3-(2,5-dioxopyrrol-1-yl)propanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]propanoylamino]-3-methylbutanoyl]amino]pentanoyl]amino]phenyl]methyl N-methyl-N-[2-(methylamino)ethyl]carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C41H65N9O13/c1-29(2)37(48-34(52)14-20-59-22-24-61-26-27-62-25-23-60-21-17-44-33(51)13-18-50-35(53)11-12-36(50)54)39(56)47-32(6-5-15-45-40(42)57)38(55)46-31-9-7-30(8-10-31)28-63-41(58)49(4)19-16-43-3/h7-12,29,32,37,43H,5-6,13-28H2,1-4H3,(H,44,51)(H,46,55)(H,47,56)(H,48,52)(H3,42,45,57)/t32-,37-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LWZJKFNULKGJGO-OCZFFWILSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)NC(CCCNC(=O)N)C(=O)NC1=CC=C(C=C1)COC(=O)N(C)CCNC)NC(=O)CCOCCOCCOCCOCCNC(=O)CCN2C(=O)C=CC2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](C(=O)N[C@@H](CCCNC(=O)N)C(=O)NC1=CC=C(C=C1)COC(=O)N(C)CCNC)NC(=O)CCOCCOCCOCCOCCNC(=O)CCN2C(=O)C=CC2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C41H65N9O13 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
892.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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